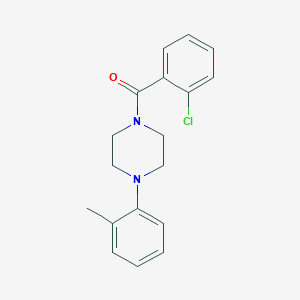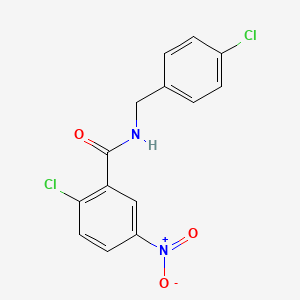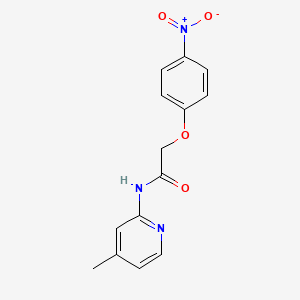![molecular formula C16H17ClN2O2 B5811502 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research. DMAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.77 g/mol. This compound is commonly used as a starting material for the synthesis of other compounds due to its unique chemical properties.
作用機序
The exact mechanism of action of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide is not fully understood, but it is believed to act as a stimulant of the central nervous system. This compound has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can lead to an increase in energy, focus, and mood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. This compound has been shown to increase heart rate, blood pressure, and respiratory rate, which can lead to an increase in energy and alertness. This compound has also been shown to increase the release of glucose from the liver, which can provide the body with a source of energy.
実験室実験の利点と制限
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has several advantages for use in lab experiments, including its unique chemical properties and potential applications in drug discovery. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide, including its potential use in the development of new drugs for the treatment of various diseases. This compound has also been investigated for its potential use as a catalyst in various chemical reactions, and further research in this area may lead to the development of new and more efficient methods for chemical synthesis. Additionally, the potential toxic effects of this compound on the body need to be further investigated to ensure its safe use in lab experiments and potential drug development.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide can be achieved through several methods, including the reaction of 2-chlorophenol with N,N-dimethyl-p-phenylenediamine, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-chlorophenol with 4-(dimethylamino)benzaldehyde, followed by acetylation with acetic anhydride. Both methods result in the formation of this compound with a yield of approximately 70-80%.
科学的研究の応用
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been widely used in scientific research due to its unique chemical properties and potential applications. This compound has been investigated for its potential use as a catalyst in various chemical reactions, as well as its use in the synthesis of other compounds. This compound has also been studied for its potential use in drug discovery, specifically in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(2)13-9-7-12(8-10-13)18-16(20)11-21-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOHUMVKEQWLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)




![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)